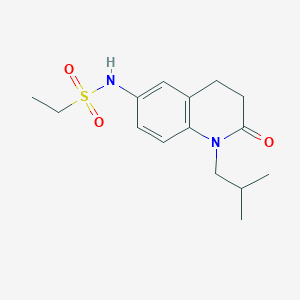
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is a chemical compound with the molecular formula C15H22N2O3S . It has a molecular weight of 336.4 g/mol . The compound is used in various scientific research applications.
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinolines, has been reported in the literature . A two-step procedure has been developed which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C .
Physical And Chemical Properties Analysis
The compound “this compound” has several computed properties . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 49.4 Ų . The compound is covalently bonded and has a complexity of 490 .
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research indicates that certain tetrahydroisoquinoline derivatives, including sulfonamides, show a selective inhibitory effect on human carbonic anhydrases (hCAs), an enzyme involved in various physiological processes. A study elucidating the crystal structure of hCA II in complex with a tetrahydroisoquinolin-2-ylsulfonamide variant revealed unique inhibitor binding modes, providing insights for designing selective inhibitors for isoforms like hCA IX and hCA VII, associated with cancer and neuronal disorders (Mader et al., 2011).
Antitumor Properties
Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited potency superior to Doxorubicin, a standard reference drug. This research opens the door for these derivatives to be considered as a new class of antitumor agents (Alqasoumi et al., 2010).
Applications in Structural and Chemical Analysis
Crystallography and Molecular Structure
A study on a compound structurally similar to tetrahydroisoquinoline derivatives revealed the formation of hydrogen-bonded chains in its crystal structure. This research offers valuable information about the molecular and crystal structure of such compounds, guiding future studies in this chemical domain (Gelbrich et al., 2011).
Synthesis and Characterization
Research into synthesizing 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through a cyclocondensation reaction provided insights into the chemical behavior and structural characterization of these compounds, expanding the understanding of their chemical properties (Croce et al., 2006).
Applications in Synthesis and Catalysis
Catalysis and Asymmetric Synthesis
A study showcased the use of copper-catalyzed enantioselective intramolecular aryl C-N coupling for synthesizing enantioenriched 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides, demonstrating an innovative approach in asymmetric catalysis (He et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide are currently unknown . This compound is a chemical with diverse applications in scientific research due to its unique properties.
Mode of Action
It is known that the compound has a unique structure that allows it to interact with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . .
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMZHXLLRHTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)
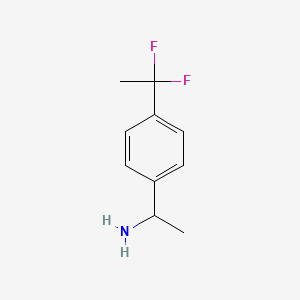
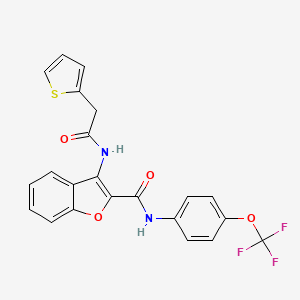
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
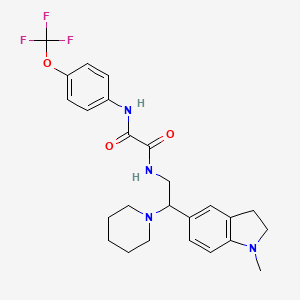
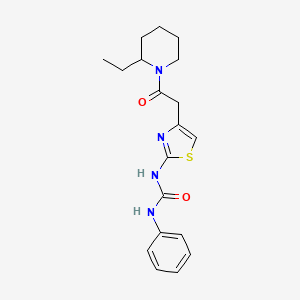
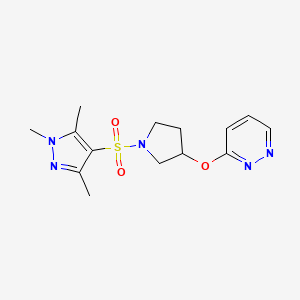

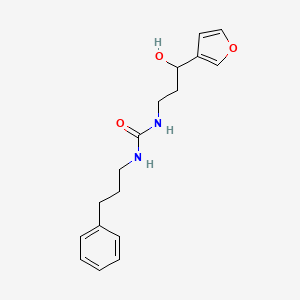
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)